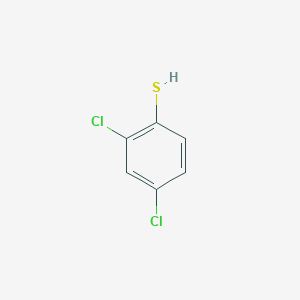

2,4-Dichlorobenzenethiol

Description

Contextualization within Halogenated Thioaromatic Compound Chemistry

2,4-Dichlorobenzenethiol belongs to the broad class of halogenated aromatic hydrocarbons, which are organic compounds containing a benzene (B151609) ring substituted with one or more halogen atoms. iloencyclopaedia.orgunacademy.com Specifically, it is a halogenated aryl thiol (thioaromatic), characterized by a sulfhydryl (-SH) group attached directly to the aromatic ring. chemicalbook.com The presence and position of the halogen atoms—in this case, two chlorine atoms at the 2nd and 4th positions—are crucial to the molecule's chemical behavior.

Academic Significance and Research Trajectories Pertaining to this compound

The academic and industrial significance of this compound stems from its utility as a versatile chemical intermediate and a functional ligand in materials science. ontosight.ai Research involving this compound has followed several key trajectories, demonstrating its adaptability in various chemical contexts.

One major research area is in polymer science , where this compound is used in the synthesis of hyperbranched poly(phenylene sulfide) (HPPS). chemicalbook.comsigmaaldrich.comresearchgate.net These polymers are known for their high thermal stability. researchgate.net

In the field of nanotechnology and materials science , this compound has gained prominence as a capping ligand for synthesizing and stabilizing atomically precise metal nanoclusters. acs.orgresearchgate.net Its role is particularly notable in the creation of bimetallic and trimetallic clusters. For instance, it has been used as the stabilizing ligand (SR) in the synthesis of chiral bimetallic nanoclusters formulated as [Ag₂₈Cu₁₂(SR)₂₄]⁴⁻. scispace.com It is also employed in the functionalization of printed gold nanoparticle films. chemicalbook.comsigmaaldrich.com

Furthermore, this compound is a key reactant in various organic synthesis applications. It is used to prepare molecules such as N,N-dialkyl(aminopropyl)amino diaryl sulphide and is a substrate in nickel-catalyzed C-S cross-coupling reactions. chemicalbook.comsigmaaldrich.comresearchgate.net It has also been used in the synthesis of complex heterocyclic compounds with potential as antifolates. nih.gov

| Research Area | Specific Application of this compound |

| Polymer Science | Monomer for hyperbranched poly(phenylene sulfide) (HPPS). sigmaaldrich.comresearchgate.net |

| Nanotechnology | Ligand for stabilizing atomically precise metal nanoclusters (e.g., Ag-Cu systems). acs.orgscispace.com |

| Materials Science | Functionalization of gold nanoparticle films. chemicalbook.comsigmaaldrich.com |

| Organic Synthesis | Intermediate for N,N-dialkyl(aminopropyl)amino diaryl sulphide. chemicalbook.comsigmaaldrich.com |

| Catalysis | Substrate in Ni(II)-catalyzed C-S cross-coupling reactions. researchgate.net |

| Medicinal Chemistry | Reagent for synthesizing 6-arylthio-pyrrolo[2,3-d]pyrimidines. nih.gov |

Current Research Gaps and Emerging Paradigms in this compound Studies

While this compound is well-utilized, specific areas remain ripe for further investigation. A significant research gap lies in fully understanding the mechanistic details of how isomeric ligands control the synthesis of metal nanoclusters. For example, research has shown that using this compound versus its isomer, 2,5-Dichlorobenzenethiol (B1329535), can result in the formation of different silver cluster cores under identical synthetic conditions. researchgate.net The precise electronic and steric factors governing this structural control are not yet fully elucidated.

An emerging paradigm is the use of this compound in the targeted transformation of nanoclusters. Recent studies have demonstrated that a larger silver cluster, [Ag₅₉(2,5-DCBT)₃₂]³⁻, can be rapidly converted into the well-known [Ag₄₄(2,4-DCBT)₃₀]⁴⁻ cluster through a reaction with this compound. researchgate.net This ligand-induced conversion, which appears to proceed through dissociation and reassembly rather than simple ligand exchange, represents a novel strategy for the rational synthesis of nanomaterials. researchgate.netresearchgate.net

Furthermore, drawing parallels from related compounds like the herbicide 2,4-D, future research could explore the molecular biology applications and degradation pathways of this compound and its derivatives, which remain largely uninvestigated. nih.gov The development of new catalytic systems, such as the Ni(II) complexes used for C-S couplings, also points to an expanding future for this compound in developing novel synthetic methodologies. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBVJFREPSJSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149945 | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-41-4 | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dichlorobenzenethiol and Its Molecular Analogues

Elucidating Optimized Synthetic Pathways for 2,4-Dichlorobenzenethiol

Optimized synthetic routes are crucial for the industrial-scale production of this compound. These pathways are designed to maximize yield, minimize byproducts, and ensure regiochemical control.

The introduction of a thiol (-SH) group onto an aromatic ring is a fundamental step in the synthesis of aryl thiols. Several strategic approaches have been refined for this purpose.

A prevalent and historically significant method involves the reduction of aromatic sulfonyl chlorides. For this compound, this typically starts with the chlorosulfonation of 1,3-dichlorobenzene, followed by the reduction of the resulting 2,4-dichlorobenzenesulfonyl chloride. A common approach for this reduction uses zinc dust and an acid, such as sulfuric acid. google.com This method is a general strategy for preparing various aromatic thiols. google.com

Alternative synthetic routes to thiols include:

Reaction with Thiourea (B124793) : Alkyl and aryl halides can react with thiourea to form isothiouronium salts, which then undergo alkaline hydrolysis to yield the corresponding thiol. This method avoids the direct use of odorous thiols. ias.ac.in

Hexamethyldisilathiane : This reagent can be used for the trimethylsilylthioxy-dehalogenation of alkyl and benzyl (B1604629) halides in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to produce thiols in excellent yields. ias.ac.in

Xanthates : The use of potassium xanthates (ROCS₂K) as thiol-free sulfurizing reagents provides a green and effective method for synthesizing thioethers from alkyl and aryl halides, which can be precursors to thiols. mdpi.com

These varied strategies allow chemists to select the most appropriate pathway based on the available starting materials, desired scale, and functional group tolerance of the substrate.

Achieving the correct substitution pattern on the benzene (B151609) ring is critical. Regioselective reactions allow for the precise placement of halogen atoms, while dehalogenation can remove them from undesired positions.

Regioselective Halogenation: The controlled introduction of chlorine or other halogens onto an aromatic ring is essential. Traditional electrophilic aromatic substitution can sometimes lead to a mixture of isomers. Modern catalytic methods offer superior control.

Palladium-Catalyzed C-H Halogenation : A mild and effective method for the regioselective chlorination, bromination, and iodination of arene C-H bonds uses N-halosuccinimides as the oxidant in the presence of a palladium catalyst. nih.gov This technique can provide products that are complementary to those from conventional electrophilic aromatic substitution. nih.gov

Reagent and Condition Control : In electrophilic brominations, which share mechanistic principles with chlorination, regioselectivity can be achieved by using specific reagents like N-bromosuccinimide (NBS) over silica (B1680970) gel or by carefully controlling reaction conditions such as temperature. nih.gov For instance, the reaction of catechol with NBS can be directed to a specific position by managing the temperature. nih.gov

Reductive Dehalogenation: This process is used to remove halogen atoms, which can act as temporary blocking groups to direct other functionalizations.

Catalytic Hydrogenation : Bromo and chloro substituents on aromatic rings can be effectively removed by catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.org Bromides are generally reduced more readily than chlorides, allowing for selective dehalogenation. organic-chemistry.org This method is valued for its efficiency and the use of cost-effective hydrogen gas, making it suitable for industrial applications. organic-chemistry.org

These processes provide a powerful toolkit for chemists to synthesize specifically substituted thioaromatic compounds like this compound.

Catalytic Strategies in the Synthesis of this compound-Derived Structures

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective chemical transformations. For aryl thiols and their derivatives, transition metal-catalyzed reactions are particularly important for forming the crucial carbon-sulfur (C-S) bond.

The formation of a bond between an aromatic carbon and a sulfur atom is a key transformation in synthesizing aryl sulfides and thiols. Transition metals such as palladium, copper, and nickel are widely used to catalyze these cross-coupling reactions. nih.govmdpi.com

Palladium Catalysis : Palladium-catalyzed coupling of thiols with aryl halides is one of the most important methods for synthesizing thioethers. nih.gov These reactions often exhibit high yields and excellent functional group tolerance. mdpi.com However, a known challenge is the tendency of thiolates to bind strongly to and deactivate the palladium catalyst. mdpi.comnih.gov

Copper Catalysis : Copper-catalyzed C-S bond formation is an attractive alternative to palladium due to the lower cost and higher abundance of copper. researchgate.net These reactions can effectively couple thiols with aryl iodides. nih.gov

Nickel Catalysis : Nickel complexes also catalyze the formation of C-S bonds. researchgate.netnih.gov While early methods often required high temperatures and long reaction times, recent advances using N-heterocyclic carbene (NHC) ligands have enabled more efficient transformations. mdpi.com

| Catalyst System | Typical Substrates | Advantages | Challenges |

|---|---|---|---|

| Palladium (Pd) | Aryl Bromides, Chlorides, Iodides | High yields, broad functional group tolerance mdpi.com | High cost, catalyst deactivation by thiols mdpi.comnih.gov |

| Copper (Cu) | Aryl Iodides | Low cost, abundant metal researchgate.net | Often requires higher temperatures, less reactive with aryl chlorides |

| Nickel (Ni) | Aryl Halides, Mesylates | Lower cost than palladium mdpi.comresearchgate.net | Can require high catalyst loadings and long reaction times mdpi.com |

The ligand bound to the transition metal center is critical for the success of C-S cross-coupling reactions. The ligand's electronic and steric properties directly influence the catalyst's reactivity, stability, and selectivity.

Monophosphine vs. Bidentate Ligands : Historically, bidentate (or chelating) phosphine (B1218219) ligands like XantPhos were favored, as they were thought to prevent catalyst deactivation by strongly binding to the metal center. nih.gov However, recent research has shown that catalysts supported by bulky, electron-rich monophosphine ligands (e.g., tBuBrettPhos, AlPhos) can be significantly more effective, allowing reactions to proceed at lower temperatures with a broader range of substrates. nih.gov

Electron-Rich Ligands : For palladium-catalyzed systems, electron-rich ligands such as the Josiphos family (CyPF-tBu) can create highly reactive complexes that facilitate each step of the catalytic cycle. nih.gov

Ligands for Copper and Nickel : In copper- and nickel-catalyzed C-S couplings, multidentate and strong electron-donating ligands are often used. researchgate.net These ligands help to stabilize the high oxidation state metal intermediates that are key to the catalytic mechanism. researchgate.net

| Ligand Class | Example(s) | Catalyst System | Key Feature/Benefit |

|---|---|---|---|

| Bulky Monophosphine | tBuBrettPhos, AlPhos | Palladium | High reactivity, allows for lower reaction temperatures. nih.gov |

| Bidentate Phosphine | XantPhos, Josiphos | Palladium | Strongly coordinating, provides catalyst stability. nih.govnih.gov |

| N-Heterocyclic Carbene (NHC) | - | Nickel | Enables more efficient reactions under milder conditions. mdpi.com |

| Multidentate N-donor | DMEDA | Copper | Acts as ligand, base, and recyclable solvent. organic-chemistry.org |

Sustainable Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.trnih.gov These principles are increasingly being applied to the synthesis of industrial chemicals like this compound.

Key principles of green chemistry include:

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. dergipark.org.tr Water is often considered a benign solvent for many reactions. dergipark.org.trnih.gov

An exemplary application of these principles is the development of a copper-catalyzed C-S bond formation using CuCl₂ with N,N'-dimethylethane-1,2-diamine (DMEDA). In this system, DMEDA uniquely functions as the ligand, the base, and the solvent. organic-chemistry.orgorganic-chemistry.org This approach is not only cost-effective but also environmentally friendly, as the catalytic system can be easily separated and recycled for multiple runs without a significant loss in activity. organic-chemistry.org

Other green synthetic techniques applicable to the synthesis of this compound and its analogues include:

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate chemical reactions, reducing reaction times and often improving yields. mdpi.comrasayanjournal.co.in

Solvent-Free Reactions : Performing reactions under neat conditions or using mechanochemistry (ball milling) eliminates the need for potentially toxic solvents. nih.govrsc.org

Use of Renewable Feedstocks and Natural Catalysts : In some syntheses analogous to that of this compound, researchers have explored using natural catalysts like citric acid from lemon juice. mdpi.com

By integrating these sustainable strategies, the chemical industry can move towards more economically and environmentally sound production methods for important chemical intermediates. dergipark.org.trrsc.org

Mechanistic Investigations of 2,4 Dichlorobenzenethiol Reactivity

Fundamental Reactivity of the Thiol Moiety in 2,4-Dichlorobenzenethiol

The thiol (-SH) group is the primary site for a range of reactions, including nucleophilic attacks and redox processes. Its reactivity is modulated by the electronic effects of the chloro-substituents on the aromatic ring.

The sulfur atom of the thiol group in this compound is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). This nucleophilicity drives its participation in various C-S bond-forming reactions. The compound is utilized in the synthesis of N,N-dialkyl(aminopropyl)amino diaryl sulphides and for the functionalization of gold nanoparticle films. sigmaaldrich.com

One of the most significant applications of its nucleophilic character is in polymerization reactions. This compound serves as a monomer for the synthesis of hyperbranched poly(phenylene sulfide) (HPPS). sigmaaldrich.comresearchgate.net In this process, which is a self-condensation reaction, the thiolate anion of one monomer molecule acts as a nucleophile, attacking an electrophilic carbon atom on the aromatic ring of another monomer and displacing a chlorine atom. researchgate.net

Furthermore, this compound participates in metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed C-S bond formation has been used to synthesize complex molecules where the thiol is coupled with aryl halides. nih.gov Similarly, nickel(II) complexes have been shown to catalyze C-S cross-coupling reactions involving this compound. recercat.cat These reactions typically proceed through a mechanism involving oxidative addition of the aryl halide to the metal center, followed by reaction with the thiolate and reductive elimination to form the final product.

Theoretical studies on the closely related 3,4-dichlorobenzenethiol have provided insights into its nucleophilic potential. Density functional theory (DFT) calculations have been used to investigate the reaction of dichlorobenzenethiol with nitroso metabolites, showing that the thiol can readily engage in nucleophilic attack on the nitroso group. nih.gov

The sulfhydryl group of this compound can undergo oxidation to form a disulfide bond (S-S), linking two molecules of the parent thiol. This conversion from a thiol to a disulfide is a fundamental redox process. libretexts.org The resulting compound is 1,2-bis(2,4-dichlorophenyl)disulfide. rsc.org

The oxidation can be achieved using various oxidizing agents. While common oxidants like hydrogen peroxide are generally used for thiol oxidation, specific conditions for this compound involve agents like K3[Fe(CN)6]. rsc.org The formation of the disulfide is often observed as a side product in reactions intended to produce the thiol, for instance, in the reduction of the corresponding sulfonyl chloride. In one documented case, the reduction of 2,5-dichlorobenzene sulfonyl chloride yielded 2,5-dichlorobenzenethiol (B1329535) as the major product (78.8%), with the corresponding disulfide present as a minor component (2.2%). google.com

The interconversion between the thiol and disulfide forms is a reversible redox reaction. libretexts.org The disulfide can be reduced back to the thiol using appropriate reducing agents. This redox chemistry is crucial in various applications, including the synthesis of dynamic materials and in understanding the behavior of thiol-containing molecules in biological systems.

Aromatic Substitution Dynamics on the Dichlorinated Benzene (B151609) Core

The benzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a pathway facilitated by the presence of the electron-withdrawing chlorine atoms. wikipedia.orglibretexts.org In these reactions, a nucleophile replaces one of the chlorine atoms on the ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this negatively charged intermediate, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com In this compound, both chlorine atoms act as electron-withdrawing groups. The reactivity of a specific chlorine atom towards substitution depends on its position relative to the thiol group and the other chlorine. The thiol group (or more accurately, the thiolate group under basic conditions) is an activating group for electrophilic substitution but can influence the electronic distribution for nucleophilic attack.

The most prominent example of SNAr on this molecule is its polycondensation to form poly(phenylene sulfide). researchgate.net In this reaction, the thiolate of one monomer attacks a chlorine-bearing carbon of another. The regioselectivity of this substitution (i.e., whether the chlorine at position 2 or 4 is preferentially displaced) is a key factor in determining the structure and properties of the resulting polymer.

Kinetic and Thermodynamic Parameters Governing this compound Transformations

The outcome of reactions involving this compound is determined by both kinetic and thermodynamic factors. A reaction may favor the product that is formed fastest (kinetic control) or the product that is most stable (thermodynamic control). acs.org

Theoretical studies provide valuable data on these parameters. For instance, DFT calculations on the reaction of 3,4-dichlorobenzenethiol with a nitroso compound determined the free energy activation barrier for the formation of a semimercaptal intermediate to be 24.5 kcal/mol in water, which was the lowest among several thiols studied, indicating a kinetically favorable reaction. nih.gov The direct production of this intermediate was found to be slightly exothermic. nih.gov

| Thiol Compound | Free Energy Activation Barrier (ΔG‡) in water (kcal/mol) |

|---|---|

| Cysteine | 34.2 |

| N-acetylcysteine | Not specified |

| Glutathione (GSH) | 34.3 |

| 3,4-Dichlorobenzenethiol | 24.5 |

In polymerization reactions of dichlorobenzenethiols, the reaction conditions can be tuned to favor either kinetic or thermodynamic products, influencing the polymer's molecular weight and structure. For example, the synthesis of porous poly(aryl thioether)s via a reversible Pd-catalyzed C–S/C–S metathesis was found to be under thermodynamic control, yielding a stable, porous material. In contrast, an irreversible polycondensation reaction under kinetic control produced a nonporous, amorphous polymer. acs.org

Influence of Reaction Environment and Catalytic Species on Mechanistic Outcomes

The environment in which reactions of this compound are conducted plays a critical role in determining the reaction pathway and final products. Key factors include the choice of solvent, temperature, and the presence of catalysts.

Catalysis: Catalysts are frequently employed to enhance the rate and selectivity of reactions involving this compound.

Palladium and Nickel Catalysts: These transition metals are effective for C–S cross-coupling reactions. nih.govrecercat.cat They operate through catalytic cycles that facilitate the otherwise difficult bond formation between the thiol sulfur and an aryl carbon. For instance, Pd-catalyzed C–S/C–S metathesis has been developed for the synthesis of porous polymers. acs.org

Copper Catalysts: Copper has been shown to facilitate the deprotonation of thiols in certain coupling reactions, such as the Sonogashira reaction, demonstrating cooperative catalysis where two different metals activate different components of the reaction. ethz.ch

Metal Clusters: Atomically precise metal nanoclusters, such as those made of copper or silver and ligated by this compound, can themselves act as catalysts. acs.orgresearchgate.net The metal-ligand interface plays a key role in their catalytic activity. researchgate.net For example, a copper-hydride cluster ligated with this compound was found to be an effective single-site catalyst for the hydrogenation of ketones. acs.org

Reaction Conditions: The solvent and temperature significantly impact reaction outcomes.

Computational and Theoretical Approaches to 2,4 Dichlorobenzenethiol Chemistry

Quantum Chemical Calculations for Electronic Structure Analysis of 2,4-Dichlorobenzenethiol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

In a theoretical study on dichlorobenzene, a closely related compound, DFT calculations were employed to determine its electronic properties. semanticscholar.org These calculations revealed insights into the molecule's ionization potential, electron affinity, and other quantum chemical parameters. semanticscholar.org Such studies help in understanding how the presence and position of chloro- and thiol- substituents on the benzene (B151609) ring influence the electronic properties and, consequently, the reactivity of the molecule. nih.gov

Below is a table of computed electronic properties for a related dichlorinated aromatic compound, providing an example of the data obtained through quantum chemical calculations.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO-LUMO Gap (eV) | 5.87 | DFT/B3LYP |

| Ionization Potential (eV) | 9.12 | DFT/B3LYP |

| Electron Affinity (eV) | 0.45 | DFT/B3LYP |

| Dipole Moment (Debye) | 2.28 | DFT/B3LYP |

Note: The data in this table is for 1,2-dichlorobenzene (B45396) as a representative example of a dichlorinated aromatic compound studied computationally. semanticscholar.org Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations offer a powerful approach to understanding the intricate details of chemical reactions at the atomic level. sciencepublishinggroup.com By simulating the motion of atoms and molecules over time, MD can be used to explore potential reaction pathways, identify transition states, and determine the mechanisms of complex chemical processes. sciencepublishinggroup.comnih.gov

The general workflow for using MD to elucidate a reaction pathway involves:

System Setup: Building a simulation box containing the reactant molecules (e.g., this compound), solvent molecules, and any other reactants.

Force Field Selection: Choosing an appropriate force field that accurately describes the interactions between all atoms in the system. For reactive systems, a reactive force field (like ReaxFF) may be employed. nih.gov

Simulation: Running the simulation for a sufficient length of time to observe the reaction of interest. This may involve using enhanced sampling techniques to accelerate rare events.

Trajectory Analysis: Analyzing the simulation trajectory to identify the sequence of bond-breaking and bond-forming events that constitute the reaction pathway.

De Novo Design of this compound-Based Scaffolds Through Computational Modeling

De novo design refers to the computational creation of novel molecular structures with desired properties. digitellinc.com In medicinal chemistry, this often involves the design of molecular scaffolds, which serve as the core framework for a series of compounds. nih.gov The this compound moiety, with its specific pattern of substitution on the benzene ring, can be utilized as a foundational scaffold in the computational design of new molecules. semanticscholar.org

Computational modeling allows for the virtual construction and evaluation of a vast number of derivatives based on the this compound scaffold. nih.gov By systematically adding different functional groups to the scaffold and predicting their properties, researchers can identify promising candidates for synthesis and further investigation. kaist.ac.kr This approach accelerates the discovery of new molecules with tailored biological activities or material properties. scienceopen.com

The process of de novo design using a scaffold like this compound typically involves the following steps:

Scaffold Definition: The this compound core is defined as the starting point.

Fragment Library: A library of molecular fragments is used to decorate the scaffold.

Generative Algorithm: A computational algorithm combines the scaffold with fragments from the library in various ways to generate a diverse set of virtual molecules. unibe.ch

Property Prediction: The properties of the generated molecules are predicted using computational models, such as QSAR or docking simulations.

Selection and Prioritization: The most promising candidates are selected based on their predicted properties for further computational or experimental evaluation. kaist.ac.kr

Theoretical Prediction of Structure-Reactivity Relationships in this compound Systems

Theoretical methods play a crucial role in predicting the relationship between the structure of a molecule and its chemical reactivity. For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with reactivity. nih.gov QSAR models are mathematical equations that relate descriptors of molecular structure to a specific activity or property. nih.gov

For halogenated aromatic compounds, QSAR models have been successfully used to predict their reactivity with hydroxyl radicals, a key process in atmospheric chemistry. nih.gov These models often use topological and 3D descriptors to quantify the molecular structure. The insights gained from such models can be extended to predict the reactivity of this compound in various chemical environments.

Furthermore, theoretical studies on the reactivity of substituted benzenes provide a framework for understanding how the chloro- and thiol- groups in this compound influence its reactivity in electrophilic aromatic substitution reactions. nih.gov Theoretical descriptors such as Hirshfeld charges on the ring carbons can be used to rationalize the regioselectivity and reaction barriers. nih.gov

Below is a table illustrating the types of descriptors that could be used in a QSAR model to predict the reactivity of substituted benzenes.

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Mulliken charges | Relates to the molecule's ability to donate or accept electrons. |

| Topological | Molecular connectivity indices, Wiener index | Describes the branching and connectivity of the molecule. |

| Steric | Molecular volume, surface area | Accounts for the spatial arrangement of atoms and its influence on reaction accessibility. |

| Thermodynamic | Heat of formation, Gibbs free energy | Provides information on the stability and energy of the molecule. |

Advanced Applications of 2,4 Dichlorobenzenethiol in Contemporary Chemical Science

Interrogation of Biochemical Systems Using 2,4-Dichlorobenzenethiol

The unique chemical properties of this compound, specifically the nucleophilicity of its thiol group and the presence of chlorine atoms on the aromatic ring, make it a valuable tool for investigating complex biochemical systems. Its application extends to the development of specialized chemical probes and for studying enzyme-inhibitor interactions, providing deeper insights into biological mechanisms.

Development of Chemical Probes for Electrophilic Intermediate Trapping

The inherent reactivity of many biologically active molecules is derived from electrophilic functional groups. These electrophiles can form covalent bonds with nucleophilic residues in proteins and other biological macromolecules, a mechanism central to the action of numerous natural products and synthetic drugs. The identification and characterization of these reactive molecules within complex biological mixtures present a significant challenge.

To address this, chemical probes designed to trap and identify electrophilic intermediates have been developed. Halogenated aromatic thiols, a class to which this compound belongs, have emerged as effective reagents for this purpose. acs.orgnih.govnih.govresearchgate.net The design of these probes leverages several key features:

Nucleophilic Thiol Group: The thiol group (-SH) is a potent nucleophile that readily reacts with a wide range of electrophilic functional groups, including epoxides, α,β-unsaturated ketones, and β-lactones. This broad reactivity allows for the trapping of diverse classes of electrophilic molecules. nih.gov

Aromatic Ring: The benzene (B151609) ring serves as a scaffold and can be functionalized to modulate the probe's properties.

Halogen Atoms: The presence of chlorine atoms, as in this compound, provides a distinctive mass spectrometric signature due to the natural isotopic distribution of chlorine (35Cl:37Cl ratio of approximately 3:1). nih.gov This unique isotopic pattern facilitates the identification of probe-adducts in complex mixtures analyzed by mass spectrometry.

Research has demonstrated the utility of a commercially available halogenated thiophenol probe, referred to as "thiophenol probe 2," in a reactivity-guided drug discovery approach. nih.gov This probe has shown a preferential reactivity for labeling epoxide-based electrophilic natural products. acs.orgnih.govresearchgate.net The reaction between the thiophenol probe and the electrophilic intermediate results in a stable covalent adduct, which can then be isolated and characterized.

The table below summarizes the types of electrophilic functional groups that can be targeted by thiophenol-based probes and the nature of the resulting covalent bond.

| Electrophilic Functional Group | Reaction Type | Resulting Covalent Adduct |

|---|---|---|

| Epoxide | Nucleophilic ring-opening | Thioether |

| α,β-Unsaturated Ketone/Aldehyde | Michael addition | Thioether |

| β-Lactone | Nucleophilic acyl substitution | Thioester |

| β-Lactam | Nucleophilic acyl substitution | Thioester |

While specific studies detailing the use of this compound as a chemical probe for trapping electrophilic intermediates are not extensively documented in publicly available literature, its structural similarity to other effective halogenated thiophenol probes suggests its potential utility in this application. The principles governing the reactivity and detection of these probes would be directly applicable to this compound.

Mechanistic Studies of Enzyme Inhibition Relevant to this compound Derivatives (e.g., Dihydrofolate Reductase Inhibition)

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This product is essential for the synthesis of nucleotides and some amino acids, making DHFR a key target for various therapeutic agents, including anticancer and antimicrobial drugs. mdpi.comrjpbr.comnih.govresearchgate.net

The development of novel DHFR inhibitors often involves the synthesis and evaluation of derivatives of known inhibitor scaffolds. The introduction of different functional groups can modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.

Despite the extensive research into DHFR inhibitors, there is a notable lack of publicly available scientific literature specifically detailing mechanistic studies of DHFR inhibition by derivatives of this compound. While numerous studies have explored the synthesis and activity of a wide array of DHFR inhibitors, including those with halogenated and sulfur-containing moieties, a direct link to the 2,4-dichlorophenylthio- scaffold has not been established in the reviewed literature.

Therefore, it is not possible to provide detailed research findings or a data table on the mechanistic studies of enzyme inhibition relevant to this compound derivatives in the context of dihydrofolate reductase. Further research would be required to explore the potential of this chemical scaffold in the design of novel DHFR inhibitors and to elucidate the mechanistic basis of any such inhibition.

Analytical Methodologies for the Comprehensive Study of 2,4 Dichlorobenzenethiol

Advanced Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are fundamental for the isolation and purity assessment of 2,4-Dichlorobenzenethiol from reaction mixtures and environmental samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most pertinent techniques.

Gas Chromatography (GC): Given the volatility of this compound, GC is a highly suitable technique for its separation and analysis. The choice of column and detector is critical for achieving optimal resolution and sensitivity. For the separation of chlorinated hydrocarbons, capillary columns with varying polarities are often employed. epa.gov Detectors that are particularly sensitive to sulfur-containing compounds, such as the Flame Photometric Detector (FPD) and the Sulfur Chemiluminescence Detector (SCD), offer high selectivity and are advantageous for analyzing complex mixtures. wur.nl The use of a mass spectrometer as a detector (GC-MS) provides both separation and structural information. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For compounds like this compound, reversed-phase HPLC is a common approach. basicmedicalkey.com In this mode, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. deswater.comseparationmethods.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Optimization of parameters such as mobile phase composition, pH, and flow rate is crucial for achieving the desired separation. deswater.com For instance, analyzing the related compound 2,4-dichlorophenoxyacetic acid, an acidic mobile phase (pH 2) was found to be optimal for extraction efficiency. deswater.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Detector Examples | Key Advantages for this compound |

|---|---|---|---|---|

| Gas Chromatography (GC) | DB-5, DB-1701 (fused-silica) epa.gov | Nitrogen, Helium wur.nl | Flame Photometric (FPD), Sulfur Chemiluminescence (SCD), Mass Spectrometry (MS) wur.nlmdpi.com | High resolution for volatile compounds, high selectivity for sulfur compounds with specific detectors. |

| High-Performance Liquid Chromatography (HPLC) | C8, C18 (reversed-phase) separationmethods.com | Acetonitrile/water, Methanol/water deswater.com | UV-Vis, Mass Spectrometry (MS) | Suitable for less volatile derivatives, versatile separation modes. |

Spectroscopic Techniques for Structural Elucidation of this compound Derivatives in Reaction Mixtures

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound. In the context of this compound derivatives, NMR can be used to confirm the success of a chemical transformation by observing shifts in the chemical environment of the protons and carbons in the molecule. For example, in the synthesis of derivatives of the related 2,4-dichlorophenoxyacetic acid, ¹H and ¹³C NMR were used to confirm the structures of the resulting products. rsc.org The chemical shifts (δ), coupling constants (J), and multiplicity of the signals in an NMR spectrum provide a wealth of structural information. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the S-H bond of the thiol group and the C-Cl bonds of the dichlorinated aromatic ring. Upon derivatization, changes in the IR spectrum, such as the appearance or disappearance of specific functional group bands, can confirm the chemical modification of the thiol group. rsc.org For instance, the formation of a thioether would result in the disappearance of the S-H stretching vibration.

Table 2: Key Spectroscopic Data for Aromatic Thiols and Halogenated Aromatics

| Spectroscopic Technique | Functional Group / Structural Feature | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| Infrared (IR) Spectroscopy | S-H stretch (thiol) | 2550 - 2600 |

| C-Cl stretch (aryl chloride) | 1000 - 1100 | |

| C=C stretch (aromatic) | 1450 - 1600 | |

| ¹H NMR Spectroscopy | Ar-H (aromatic protons) | 6.5 - 8.5 |

| S-H (thiol proton) | 3.0 - 4.0 (variable) | |

| ¹³C NMR Spectroscopy | Ar-C (aromatic carbons) | 110 - 160 |

| Ar-C-Cl (carbon attached to chlorine) | 125 - 135 | |

| Ar-C-S (carbon attached to sulfur) | 120 - 140 |

Mass Spectrometry for Reaction Monitoring and Metabolite Identification of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for the identification, quantification, and structural elucidation of compounds. In the context of this compound, MS is crucial for monitoring reaction progress and identifying potential metabolites.

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will show characteristic M, M+2, and M+4 peaks. The fragmentation of aromatic compounds often involves the loss of small neutral molecules or radicals. libretexts.org For this compound, key fragment ions are observed at m/z 178 (molecular ion), 180, and 143. nih.gov

The fragmentation of a related compound, 2-butanone, involves α-cleavage, leading to the formation of stable acylium ions. thieme-connect.de A similar α-cleavage adjacent to the sulfur atom in this compound could lead to the loss of a chlorine atom or other fragments. The study of fragmentation pathways of related ambuic acid derivatives has shown competitive fragmentation pathways, including neutral losses of water and chlorine. scielo.br

Table 3: Prominent Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 178 | Molecular Ion [C₆H₄³⁵Cl₂S]⁺ |

| 180 | Isotopic Peak [C₆H₄³⁵Cl³⁷ClS]⁺ |

| 143 | [M - Cl]⁺ |

Data sourced from PubChem CID 70730 nih.gov

Hyphenated Analytical Techniques for Complex Sample Analysis in this compound Research

Hyphenated techniques, which combine two or more analytical methods, are particularly powerful for the analysis of complex samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used hyphenated techniques in the analysis of organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. mdpi.com This technique is ideal for the analysis of volatile and semi-volatile organic compounds in complex matrices such as environmental water or soil samples. regulations.govcdc.gov The GC separates the components of the mixture, and the MS provides mass spectra for each component, allowing for their identification by comparison to spectral libraries. regulations.gov For trace analysis of thiols, derivatization can be employed to improve chromatographic behavior and detection limits. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for the analysis of non-volatile, polar, or thermally labile compounds. lcms.cz It is particularly useful for the identification of metabolites of this compound, which may be more polar than the parent compound. lcms.cz The LC separates the metabolites from the biological matrix, and the MS provides molecular weight and structural information. Tandem mass spectrometry (LC-MS/MS) can be used to further enhance selectivity and sensitivity, allowing for the quantification of trace levels of analytes in complex samples. shimadzu.com

Table 4: Applications of Hyphenated Techniques in the Analysis of this compound and Related Compounds

| Hyphenated Technique | Sample Type | Application | Key Advantages |

|---|---|---|---|

| GC-MS | Environmental (water, air, soil), Reaction Mixtures | Identification and quantification of volatile organic compounds, purity assessment. regulations.govcdc.gov | High separation efficiency, sensitive and specific detection, extensive spectral libraries for identification. |

| LC-MS/MS | Biological fluids (plasma, urine), Environmental water | Metabolite identification and quantification, trace analysis of polar pesticides and herbicides. lcms.czshimadzu.com | Suitable for non-volatile and polar compounds, high sensitivity and selectivity, provides structural information. |

Prospective Research Avenues and Future Challenges in 2,4 Dichlorobenzenethiol Studies

Exploration of Unprecedented Reactivity and Transformation Pathways

The reactivity of 2,4-Dichlorobenzenethiol is primarily dictated by the nucleophilic character of its thiol group and the electronic effects of the two chlorine atoms on the benzene (B151609) ring. While its use in forming diaryl sulfides is known, future research is set to explore more complex and unprecedented transformations.

A significant area of prospective research is the development of novel catalytic systems where this compound or its derivatives act as ligands. The sulfur atom can coordinate with metal centers, and the dichlorinated phenyl ring can be modified to tune the steric and electronic properties of the catalyst. This could lead to catalysts for a variety of organic reactions, from cross-coupling to asymmetric synthesis. For instance, its role in the synthesis of N,N-dialkyl(aminopropyl)amino diaryl sulphide highlights its utility as a building block for complex molecules.

Furthermore, research into new reaction pathways for the thiol group itself is a promising avenue. Metal-free, aerobic oxidation methods can convert thiols into sulfonyl chlorides or bromides, which are valuable intermediates in organic synthesis. rsc.orgsemanticscholar.org Applying these environmentally benign conditions to this compound could provide efficient routes to novel sulfur-containing compounds. Investigations into its reactivity in cycloaddition reactions, multicomponent reactions, and as a precursor for heterocyclic compounds are also anticipated.

| Potential Reaction Pathway | Description | Potential Application |

| Catalytic Ligand Synthesis | Modification of the thiol or aromatic ring to create novel ligands for transition metal catalysts. | Fine chemical synthesis, asymmetric catalysis. |

| Aerobic Oxidation | Metal-free conversion of the thiol group to a sulfonyl halide using oxygen as the terminal oxidant. rsc.orgsemanticscholar.org | Creation of reactive intermediates for pharmaceuticals and agrochemicals. |

| Multicomponent Reactions | Use as a sulfur-donating component in one-pot reactions involving three or more reactants. | Rapid generation of molecular complexity and diverse chemical libraries. |

| Heterocycle Synthesis | Cyclization reactions involving the thiol group and other functionalities to form sulfur-containing heterocycles. | Development of new bioactive compounds and organic materials. |

Integration of this compound into Emerging Functional Materials

The distinct properties of this compound make it a valuable monomer and surface-modifying agent for the creation of advanced functional materials. Its integration into polymers and nanomaterials is a key area for future development.

One of the most notable applications is in the synthesis of hyperbranched poly(phenylene sulfide) (HPPS). These polymers exhibit high thermal stability, excellent chemical resistance, and unique processing characteristics. Future research will likely focus on tailoring the properties of HPPS derived from this compound for specific high-performance applications, such as in membranes, coatings, and advanced composites. Additionally, these polymers have been used as stabilizers in the preparation of colloidal silver nanoparticles.

Another critical research direction is the use of this compound in the functionalization of nanoparticles, particularly for gold surfaces. The strong affinity of the thiol group for gold allows for the formation of stable self-assembled monolayers (SAMs). The dichlorinated phenyl group provides a well-defined surface chemistry that can be used to control the interfacial properties of the nanoparticles. This is crucial for applications in electronics, sensing, and nanomedicine. Future work may explore the use of these functionalized nanoparticles in developing chemical sensors or as platforms for drug delivery.

| Material Type | Role of this compound | Prospective Application Areas |

| Hyperbranched Polymers | Monomer for hyperbranched poly(phenylene sulfide) (HPPS). | High-temperature resistant coatings, electronic encapsulants, advanced composites. |

| Functionalized Nanoparticles | Surface ligand for gold and other metallic nanoparticles. | Chemical and biological sensors, printed electronics, catalysis. |

| Molecularly Imprinted Polymers | Potential functional monomer or template analogue for creating selective binding sites. | Selective extraction of pollutants, chromatographic separations. scirp.org |

| Thiol-Ene Networks | Cross-linking agent in thiol-ene click chemistry reactions to form polymer networks. | Adhesives, optical materials, biomedical hydrogels. |

Development of Environmentally Benign Synthetic Routes for this compound

The principles of green chemistry are increasingly important in chemical manufacturing, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. semanticscholar.org Developing sustainable synthetic routes for this compound is a critical future challenge.

Traditional methods for synthesizing thiophenols can involve harsh reagents and produce significant waste. Future research will focus on catalytic, atom-economical methods. One promising approach is the copper-catalyzed coupling of aryl halides (such as 1,2,4-trichlorobenzene) with a sulfur source like sodium sulfide (B99878) or elemental sulfur. organic-chemistry.org Research into optimizing these catalytic systems, potentially using nanoparticle catalysts or operating in the absence of organic solvents, could lead to a more sustainable process. organic-chemistry.org

The use of green solvents, such as water or supercritical fluids, is another key area of investigation. mdpi.comresearchgate.net While this compound has low solubility in water, phase-transfer catalysis could enable reactions in aqueous systems, significantly reducing the reliance on volatile organic compounds (VOCs). researchgate.net The development of one-pot syntheses that minimize workup and purification steps is also a priority.

| Green Chemistry Approach | Description | Potential Advantages |

| Catalytic C-S Coupling | Using catalysts like copper iodide (CuI) to couple an aryl halide with a sulfur source. organic-chemistry.org | Higher efficiency, lower temperatures, potential for solvent-free conditions. |

| Use of Green Solvents | Replacing traditional organic solvents with water, ionic liquids, or supercritical CO2. mdpi.com | Reduced environmental impact, improved safety, potential for easier product separation. |

| Metal-Free Synthesis | Developing synthetic pathways that avoid the use of heavy or toxic metal reagents. rsc.org | Lower cost, reduced metallic waste, avoidance of product contamination. |

| Flow Chemistry | Performing the synthesis in continuous flow reactors instead of batch processes. | Enhanced safety, better process control, easier scalability, and improved efficiency. |

Interdisciplinary Collaborations Leveraging the Unique Properties of this compound

The full potential of this compound will be realized through collaborations that span multiple scientific disciplines. Its unique combination of a reactive thiol group and a stable, functionalized aromatic ring makes it a versatile tool for addressing complex scientific problems.

In the realm of medicinal chemistry and chemical biology , collaborations are essential for developing new therapeutic agents. For example, this compound has been used as a key intermediate in the synthesis of p-arylthio cinnamides, which have been identified as antagonists of the leukocyte function-associated antigen-1/intracellular adhesion molecule-1 (LFA-1/ICAM-1) interaction, a critical process in inflammation. Future work will require chemists to collaborate with biologists and pharmacologists to design and test new compounds for various diseases.

Collaborations between materials science, physics, and engineering are crucial for developing new functional materials. The integration of this compound into polymers and onto nanoparticle surfaces requires a deep understanding of surface chemistry, polymer physics, and device engineering to translate molecular properties into macroscopic functions for sensors, electronics, and composites.

Furthermore, partnerships with environmental scientists could lead to the development of new technologies for remediation or monitoring. For instance, polymers incorporating this compound could be designed for the selective capture of heavy metals or organic pollutants from water.

| Collaborating Disciplines | Role of this compound | Research Goal |

| Chemistry & Medicine/Pharmacology | A key building block for synthesizing bioactive molecules. | Discovery of new drugs for inflammatory diseases and other conditions. |

| Chemistry & Materials Science/Engineering | Monomer for high-performance polymers and surface modifier for nanoparticles. | Development of advanced composites, sensors, and electronic devices. |

| Chemistry & Environmental Science | Precursor for selective sorbent materials or sensor components. scirp.org | Creation of new technologies for pollution monitoring and environmental remediation. |

| Organic Synthesis & Process Chemistry | Target molecule for developing sustainable and scalable synthetic methods. organic-chemistry.org | Designing efficient, safe, and environmentally friendly chemical manufacturing processes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-dichlorobenzenethiol, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution using 1,3,5-trichlorobenzene as a precursor, achieving ~85% yield under optimized conditions. Alternative routes involve thiolation of chlorinated benzene derivatives with sulfurizing agents like NaSH or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures (70–90°C) . Reaction time, stoichiometry of reagents (e.g., K₂CO₃ as a base), and solvent choice (DMF, DMSO) critically impact purity and yield. For example, prolonged reflux (18 h) in DMF improves thiol group incorporation .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- 1H/13C NMR : Key for confirming substitution patterns (e.g., δ 7.63 ppm for aromatic protons in 2,4-dichlorophenylthio derivatives) .

- HPLC : Used to assess purity (>95% in most synthetic batches) with gradients like ACN:H₂O (80:20 to 30:70) and TFA as an ion-pairing agent .

- Cyclic Voltammetry (CV) : Evaluates electrochemical behavior in self-assembled monolayers (SAMs) by measuring redox peaks correlated with molecular packing .

Q. How should researchers handle this compound to ensure safety and proper waste disposal?

- Follow hazard warnings (H303/H313/H333) for ingestion, dermal, and inhalation risks. Waste must be stored separately in sealed containers and processed by certified biohazard treatment facilities to avoid environmental contamination. Neutralization with oxidizing agents (e.g., NaOCl) is recommended before disposal .

Advanced Research Questions

Q. How can the formation of this compound SAMs on Au(111) surfaces be optimized for electronic applications?

- SAMs are deposited at high temperatures (~363 K) under atmospheric conditions to enhance molecular alignment. STM imaging reveals that dipole-dipole interactions between chlorine atoms drive ordered domain formation. Electrochemical stability is validated via CV, showing suppressed Au oxidation currents due to dense monolayer coverage .

Q. How do substituent positions on benzaldehyde derivatives affect condensation reactions with this compound-based triazoles?

- Substituents at para positions (e.g., -NO₂, -OCH₃) increase reaction yields (65–71%) due to electronic effects, while ortho substituents (e.g., -Cl, -CH₃) sterically hinder Schiff base formation, reducing yields to 48–54%. Glacial acetic acid as a catalyst improves protonation of intermediates in ethanol reflux systems .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Discrepancies in NMR signals (e.g., δ 7.47–7.39 ppm for meta-chlorine environments) often arise from solvent polarity or impurities. Cross-validation with HRMS (e.g., m/z 356.9567 for C₁₃H₉N₃OS₂Cl₂) and X-ray crystallography is advised. For HPLC purity disputes, use isocratic methods (MeOH:H₂O 50:50) to confirm retention times .

Q. How can this compound derivatives be designed to inhibit mutant SOD1-G93A aggregation in neurodegenerative disease models?

- Introducing pyrazolone scaffolds with thiomethyl linkages (e.g., compound 16) enhances blood-brain barrier permeability. Substituents like -CF₃ or -CN at the phenyl ring improve binding affinity to SOD1 aggregates, validated via fluorescence quenching assays and TEM imaging .

Q. What methodologies assess environmental persistence of this compound in soil and water systems?

- Adapt biomonitoring frameworks (e.g., BEES-C criteria) to track analyte stability and matrix effects. Use LC-MS/MS with deuterated internal standards for quantification in ppm ranges. Hydrolysis studies at pH 7–9 reveal half-lives >30 days, indicating moderate persistence .

Methodological Notes

- Synthetic Optimization : Prioritize DMF over DMSO for thiolation reactions to reduce side-product formation .

- SAM Characterization : Combine STM with contact angle measurements to correlate molecular orientation with surface wettability .

- Biological Assays : Use HepG2 cells for cytotoxicity screening (IC₅₀ > 100 µM indicates low toxicity) before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.